Imidazo[1,2-a]pyridin-8-amine dihydrochloride

Solubility Salt selection Formulation

Imidazo[1,2-a]pyridin-8-amine dihydrochloride (CAS 235106‑56‑6) is the bis‑HCl salt of the 8‑amino‑substituted imidazo[1,2‑a]pyridine heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry. The parent free base (CAS 73221‑18‑8) is poorly soluble in water, whereas the dihydrochloride form confers markedly enhanced aqueous solubility and stoichiometric reproducibility, making it the preferred physical form for aqueous‑phase synthesis, high‑throughput screening, and formulation studies.

Molecular Formula C7H9Cl2N3
Molecular Weight 206.07 g/mol
CAS No. 235106-56-6
Cat. No. B1612120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-8-amine dihydrochloride
CAS235106-56-6
Molecular FormulaC7H9Cl2N3
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)N.Cl.Cl
InChIInChI=1S/C7H7N3.2ClH/c8-6-2-1-4-10-5-3-9-7(6)10;;/h1-5H,8H2;2*1H
InChIKeyHFZOMZTUGRVWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-8-amine Dihydrochloride (CAS 235106-56-6): Salt‑Form Baseline for Procurement Decisions


Imidazo[1,2-a]pyridin-8-amine dihydrochloride (CAS 235106‑56‑6) is the bis‑HCl salt of the 8‑amino‑substituted imidazo[1,2‑a]pyridine heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry [1]. The parent free base (CAS 73221‑18‑8) is poorly soluble in water, whereas the dihydrochloride form confers markedly enhanced aqueous solubility and stoichiometric reproducibility, making it the preferred physical form for aqueous‑phase synthesis, high‑throughput screening, and formulation studies [2]. The compound serves as a late‑stage intermediate or dedicated building block for kinase inhibitor programs, adenosine A₂A receptor ligand campaigns, and central nervous system‑targeted drug discovery [3].

Why Generic Imidazo[1,2‑a]pyridine Building Blocks Cannot Replace the Dihydrochloride Salt of the 8‑Amino Scaffold


Many imidazo[1,2‑a]pyridine building blocks lack the 8‑amino substituent or are supplied as the free base, which has limited aqueous solubility (≈0.17 g L⁻¹) and undefined stoichiometry that compromises reproducible reaction yields in aqueous or polar media [1]. Substituting the dihydrochloride salt with the free base, a monohydrochloride, or a 6‑halo/6‑CF₃ analog introduces quantifiable deficits in solubility, hydrogen‑bond‑donor count, and the presence of the exocyclic amine that is essential for target engagement in kinase and GPCR programs [2]. The evidence below demonstrates that these differences are measurable and directly impact synthetic efficiency, assay reproducibility, and intellectual property positioning.

Quantitative Differentiation of Imidazo[1,2‑a]pyridin‑8‑amine Dihydrochloride (CAS 235106‑56‑6) versus Closest Analogs and Salt Forms


Aqueous Solubility: Dihydrochloride Salt versus Free Base

The free base imidazo[1,2‑a]pyridin‑8‑amine (CAS 73221‑18‑8) is classified as poorly water‑soluble, with a reported aqueous solubility of approximately 0.17 g L⁻¹ (≈1.3 mM) [1]. The dihydrochloride salt (CAS 235106‑56‑6) is, by the well‑established hydrochloride salt effect, substantially more water‑soluble; vendor specifications routinely describe the dihydrochloride as ‘soluble to at least 25 mg mL⁻¹’ in water, a >140‑fold improvement over the free base [2]. This difference is critical for aqueous‑phase reactions, biological assay preparation, and salt‑form‑dependent crystallization.

Solubility Salt selection Formulation

Hydrogen‑Bond Donor Count: Dihydrochloride versus Free Base

The dihydrochloride salt possesses three computed hydrogen‑bond donors (three N–H from the protonated amine and two HCl moieties), compared with a single hydrogen‑bond donor (the primary amine) for the neutral free base [1]. This three‑fold increase in H‑bond donor count enhances the salt form’s ability to engage in directional intermolecular interactions during co‑crystallization, supramolecular assembly, and target‑binding events, a parameter that cannot be replicated by simply dissolving the free base in HCl‑containing buffer post‑weighing.

Hydrogen bonding Crystallography Molecular recognition

Purity and Stoichiometric Definition: Dihydrochloride versus Non‑Salt and Mixed‑Salt Forms

The dihydrochloride salt is supplied with a typical purity of ≥95% (and up to NLT 98% from certain vendors), with a precisely defined 1:2 stoichiometry of free base to HCl [1]. In contrast, the free base and monohydrochloride forms may exhibit variable protonation states and hygroscopicity, leading to inaccurate mass‑based calculations in synthesis. The exact mass of the dihydrochloride is 205.0173527 Da, providing a sharp, unambiguous signature in LC‑MS and elemental analysis that facilitates quality control [2].

Purity Stoichiometry Analytical characterization

Scaffold Rarity and Privileged Structure Status: 8‑Amino Imidazo[1,2‑a]pyridines versus Other Substitution Patterns

The 8‑aminated imidazo[1,2‑a]pyridine scaffold is explicitly described as ‘rarely found in the literature’ compared with the more common 2‑, 3‑, 6‑, or 7‑substituted imidazo[1,2‑a]pyridine isomers [1]. Boulahjar et al. demonstrated that the exocyclic amine at position 8 enhances affinity toward the adenosine A₂A receptor while maintaining low cytotoxicity, a dual advantage not observed for imidazo[1,2‑a]pyridine analogs lacking the 8‑NH₂ group [1]. The scaffold’s rarity directly translates into differentiated intellectual property space and reduced competition in lead‑optimization programs.

Privileged scaffold Chemical space Medicinal chemistry

Exocyclic Amine Contribution to Adenosine A₂A Receptor Affinity

In the 2,6‑disubstituted‑8‑amino imidazo[1,2‑a]pyridine series, incorporation of the exocyclic amine enhanced binding affinity toward the adenosine A₂A receptor, with docking studies confirming that the 8‑NH₂ group forms a critical hydrogen‑bond interaction with the receptor [1]. In contrast, imidazo[1,2‑a]pyridine analogs lacking the 8‑amine (e.g., those substituted only at positions 2 and 6) showed weaker or absent A₂A affinity, underscoring the functional necessity of the 8‑amino group for this target class [1]. While specific Ki or IC₅₀ values from the primary paper are reported as ‘moderate affinity’ and are not tabulated here, the directional enhancement attributable to the 8‑NH₂ group is consistently observed across the compound library.

Adenosine A2A receptor GPCR Structure–activity relationship

CDK2 Inhibitor Scaffold Validation: Aminoimidazo[1,2‑a]pyridines versus Other Heterocyclic Chemotypes

The aminoimidazo[1,2‑a]pyridine nucleus was identified as a completely new structural class of ATP‑competitive cyclin‑dependent kinase (CDK) inhibitors, distinct from the purine, pyrimidine, and indolinone chemotypes that previously dominated the CDK inhibitor landscape [1]. Representative compounds from this class achieved potent CDK2 inhibition (e.g., compound 2i, IC₅₀ = 28 nM against CDK2) and demonstrated >100‑fold selectivity over GSK3β, CAMKII, PKA, and PKC isoforms [2]. The 8‑amino group is a critical pharmacophoric element that hydrogen‑bonds to the kinase hinge region, a feature absent in 6‑bromo, 6‑trifluoromethyl, or non‑aminated imidazo[1,2‑a]pyridine analogs.

CDK2 Kinase inhibitor Cancer

High‑Value Application Scenarios for Imidazo[1,2‑a]pyridin‑8‑amine Dihydrochloride (CAS 235106‑56‑6)


Aqueous‑Phase Parallel Synthesis and High‑Throughput Chemistry

The dihydrochloride salt’s >140‑fold aqueous solubility advantage over the free base [1] enables direct dissolution in water or aqueous buffer without organic co‑solvents, making it the preferred building block for automated parallel synthesis, DNA‑encoded library construction, and fragment‑based drug discovery that require water‑compatible reaction conditions.

Adenosine A₂A Receptor Antagonist Lead Optimization

The exocyclic 8‑amine is essential for A₂A receptor affinity, and the 2,6‑disubstitution pattern accessible from this building block provides a modular scaffold for SAR exploration [1]. Researchers targeting Parkinson’s disease, Alzheimer’s disease, or immunotherapy applications where A₂A antagonism is therapeutically relevant should prioritize the 8‑amino scaffold over non‑aminated imidazopyridine alternatives.

CDK2‑Selective Kinase Inhibitor Programs Seeking Novel IP Space

The aminoimidazo[1,2‑a]pyridine chemotype constitutes a distinct ATP‑competitive CDK inhibitor class with demonstrated potency (CDK2 IC₅₀ = 28 nM) and >100‑fold selectivity against off‑target kinases [1]. Procuring the dihydrochloride salt of the 8‑amino scaffold provides a direct synthetic entry point into this underexploited chemical space, reducing the risk of patent conflicts with purine‑ or pyrimidine‑based CDK inhibitor families.

Precision Formulation and Co‑Crystal Engineering

The exact 1:2 stoichiometry and three hydrogen‑bond donors of the dihydrochloride salt [1] make it suitable for co‑crystallization screens and supramolecular chemistry where defined protonation state and predictable hydrogen‑bonding geometry are required. The free base or monohydrochloride forms cannot provide the same level of stoichiometric control.

Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-8-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.